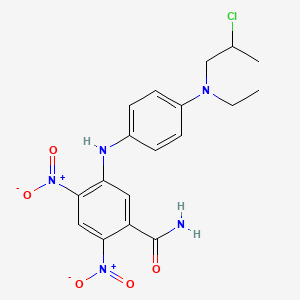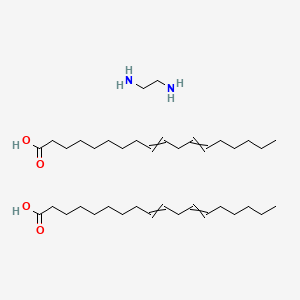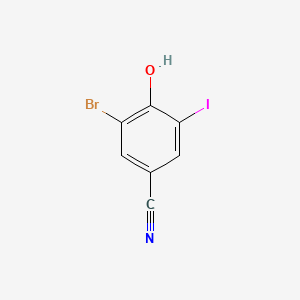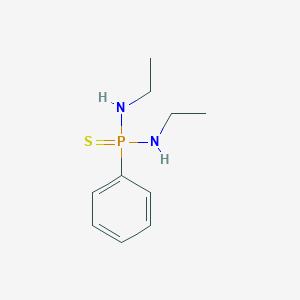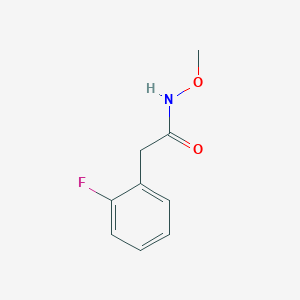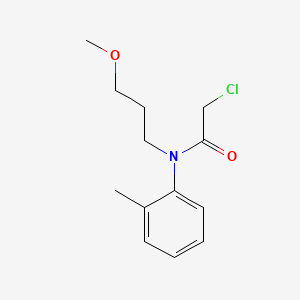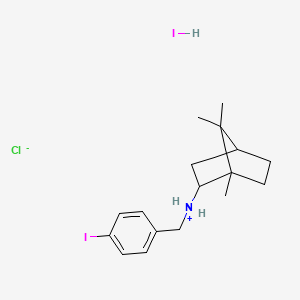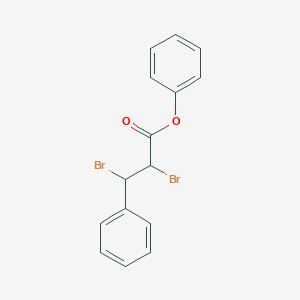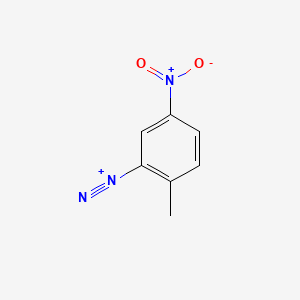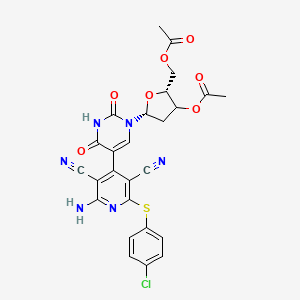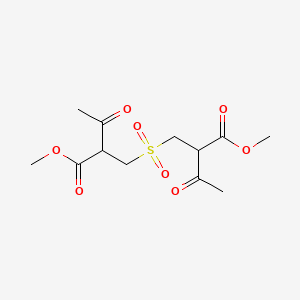
Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is a chemical compound with the molecular formula C12H18O8S and a molecular weight of 322.33 g/mol. This compound is characterized by the presence of two acetoacetate groups linked by a sulfonylbis(methylene) bridge. It is primarily used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] typically involves the reaction of dimethyl acetoacetate with a sulfonylbis(methylene) precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The acetoacetate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The sulfonylbis(methylene) bridge plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl acetoacetate: A simpler analog with similar reactivity but lacking the sulfonylbis(methylene) bridge.
Diethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate]: An analog with ethyl groups instead of methyl groups.
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxobutanoate]: A structurally similar compound with slight variations in the acetoacetate groups.
Uniqueness
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is unique due to its specific structural features, including the sulfonylbis(methylene) bridge and the presence of two acetoacetate groups. These characteristics confer distinct reactivity and stability, making it valuable in various chemical and biological applications.
Properties
CAS No. |
3179-29-1 |
|---|---|
Molecular Formula |
C12H18O8S |
Molecular Weight |
322.33 g/mol |
IUPAC Name |
methyl 2-[(2-methoxycarbonyl-3-oxobutyl)sulfonylmethyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H18O8S/c1-7(13)9(11(15)19-3)5-21(17,18)6-10(8(2)14)12(16)20-4/h9-10H,5-6H2,1-4H3 |
InChI Key |
MDQHSYAMTJHGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CS(=O)(=O)CC(C(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


